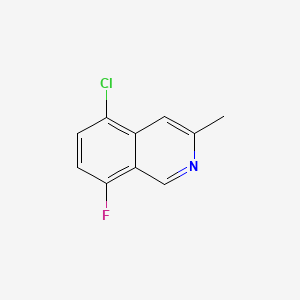
5-Chloro-8-fluoro-3-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring. The incorporation of fluorine and chlorine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound . Another method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring using appropriate fluorinating and chlorinating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex biaryl compounds .
科学研究应用
5-Chloro-8-fluoro-3-methylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure can enhance its biological activity, making it a potential candidate for drug development.
作用机制
The mechanism of action of 5-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 5-Fluoro-3-phenylisoquinoline
- 7-Fluoroisoquinoline
- 3-Trifluoromethyl-5-fluoro-8-chloroquinoline
Uniqueness
5-Chloro-8-fluoro-3-methylisoquinoline is unique due to the specific combination of fluorine, chlorine, and methyl groups on the isoquinoline ring. This combination can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .
属性
分子式 |
C10H7ClFN |
|---|---|
分子量 |
195.62 g/mol |
IUPAC 名称 |
5-chloro-8-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 |
InChI 键 |
OSHQVHHZFUCZPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2C=N1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















